molecular formula C16H19N7O3S3 B4231841 ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B4231841
M. Wt: 453.6 g/mol
InChI Key: SJHIOTBUHIJTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a combination of thiazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of both thiazole and triazole rings in a single molecule makes this compound particularly interesting for research and potential therapeutic applications.

Preparation Methods

The synthesis of ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves multiple steps:

Chemical Reactions Analysis

Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole and triazole rings.

    Reagents and Conditions: Common reagents include hydrazine hydrate, carbon disulfide, and 2-bromoacetylbromide.

Scientific Research Applications

Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves:

Comparison with Similar Compounds

Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other similar compounds:

Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate stands out due to its unique combination of thiazole and triazole rings, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S3/c1-3-26-13(25)5-10-7-28-15(19-10)20-12(24)8-29-16-22-21-11(23(16)2)4-9-6-27-14(17)18-9/h6-7H,3-5,8H2,1-2H3,(H2,17,18)(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHIOTBUHIJTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE

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